Hexanal-d12

Catalog No.
S910275
CAS No.
1219803-74-3
M.F
C6H12O
M. Wt
112.234
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanal-d12

CAS Number

1219803-74-3

Product Name

Hexanal-d12

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6,6-dodecadeuteriohexan-1-one

Molecular Formula

C6H12O

Molecular Weight

112.234

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D

InChI Key

JARKCYVAAOWBJS-PSDCQUMKSA-N

SMILES

CCCCCC=O

Synonyms

Caproaldehyde-d12; Caproic Aldehyde-d12; Capronaldehyde-d12; Hexaldehyde-d12; Hexanaldehyde-d12; Hexylaldehyde-d12; NSC 2596-d12; n-Caproaldehyde-d12; n-Capronaldehyde-d12; n-Hexanal-d12; n-Hexylaldehyde-d12;

Hexanal-d12

is a stable isotope of Hexanal, an organic compound commonly identified by its chemical formula C6H12O. This aldehyde is primarily characterized by its unique six-carbon structure and its characteristic odor, which is often compared to that of freshly cut green grass .

Hexanal-d12, also known as dodeuterated hexanal, is a stable isotopologue of hexanal, characterized by the molecular formula C6D12OC_6D_{12}O and a molecular weight of 112.23 g/mol. It is an aldehyde compound that features deuterium atoms replacing hydrogen in the hexanal structure, making it useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. The compound is recognized by its CAS Registry Number 1219803-74-3 and has applications in research and development settings due to its unique isotopic labeling properties .

Hexanal-d12's primary function lies in its interaction with NMR spectroscopy. The deuterium substitution minimizes interference from proton signals, allowing researchers to observe the remaining protons in a molecule with greater clarity. This improved resolution helps elucidate the structure and dynamics of complex molecules in various scientific fields like organic chemistry, biochemistry, and materials science [, ].

Typical of aldehydes:

  • Oxidation: Hexanal-d12 can be oxidized to form hexanoic acid-d12, which involves the conversion of the aldehyde functional group to a carboxylic acid .
  • Reduction: It can also undergo reduction to form hexanol-d12.
  • Condensation Reactions: Hexanal-d12 can react with alcohols or amines to form hemiacetals or imines, respectively.

These reactions are essential for synthesizing various derivatives and for studying reaction mechanisms involving aldehydes .

While specific biological activity data for hexanal-d12 is limited, its parent compound, hexanal, exhibits notable biological properties. Hexanal has been studied for its potential antimicrobial and antifungal activities. The presence of deuterium in hexanal-d12 may influence its metabolic pathways and biological interactions, although more research is needed to elucidate these effects fully .

Hexanal-d12 can be synthesized through several methods:

  • Deuterated Aldehyde Synthesis: One common method involves the reaction of deuterated reagents with appropriate carbon sources. For example, using deuterated lithium aluminum hydride as a reducing agent on hexanoic acid could yield hexanal-d12.
  • Isotopic Exchange: Another method may involve isotopic exchange processes where hydrogen atoms are replaced with deuterium in a controlled environment.
  • Chemical Synthesis from Hexanoic Acid: Hexanoic acid can be converted to its corresponding aldehyde through oxidation processes using deuterated oxidizing agents .

Hexanal-d12 has several applications:

  • Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Research: Used in metabolic studies to trace pathways involving fatty acids and aldehydes.
  • Flavor and Fragrance Industry: Its isotopically labeled form can be used to study the behavior of flavor compounds in food chemistry .

Interaction studies involving hexanal-d12 primarily focus on its role as a tracer in metabolic pathways. Its unique isotopic labeling allows researchers to track the compound's fate within biological systems without interference from naturally occurring hexanal. This capability is particularly valuable in pharmacokinetic studies and the investigation of lipid metabolism .

Hexanal-d12 shares similarities with several other compounds, particularly those within the aldehyde family. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
HexanalC6H12ONon-deuterated form; widely studied for biological activity.
HeptanalC7H14OOne carbon longer; exhibits similar reactivity but different properties.
PentanalC5H10OOne carbon shorter; used in similar applications but less prevalent.
OctanalC8H16OOne carbon longer; used in flavoring but has distinct sensory properties.
DecanalC10H20OTwo carbons longer; known for its strong odor and use in fragrances.

Hexanal-d12's distinction lies in its isotopic labeling, which enhances its utility in analytical techniques while maintaining the chemical reactivity characteristic of aldehydes .

XLogP3

1.8

Wikipedia

(~2~H_12_)Hexanal

Dates

Modify: 2024-04-14

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